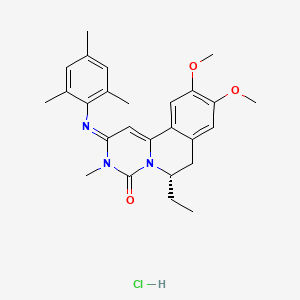
(S)-Bunitrolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Bunitrolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular conditions such as hypertension and arrhythmias. The compound is characterized by its ability to block the effects of adrenaline on the heart, thereby reducing heart rate and blood pressure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Bunitrolol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral intermediate, which is crucial for obtaining the (S)-enantiomer.
Reaction Conditions: The intermediate undergoes a series of chemical reactions, including nucleophilic substitution and reduction, under controlled conditions to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for yield and efficiency, with stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Bunitrolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-Bunitrolol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of beta-blocker synthesis and reactivity.
Biology: Researchers use it to study the effects of beta-blockers on cellular processes and receptor interactions.
Medicine: It is extensively studied for its therapeutic effects on cardiovascular diseases, including its pharmacokinetics and pharmacodynamics.
Industry: The compound is used in the development of new beta-blockers and related pharmaceuticals.
Mécanisme D'action
(S)-Bunitrolol exerts its effects by blocking beta-adrenergic receptors, particularly the beta-1 receptors in the heart. This action inhibits the binding of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.
Comparaison Avec Des Composés Similaires
Propranolol: Another beta-blocker with similar cardiovascular effects but different pharmacokinetic properties.
Atenolol: A selective beta-1 blocker with a longer half-life compared to (S)-Bunitrolol.
Metoprolol: Similar in action but differs in its selectivity and duration of effect.
Uniqueness: this compound is unique due to its specific stereochemistry, which contributes to its particular pharmacological profile. Its selectivity for beta-1 receptors makes it effective in treating specific cardiovascular conditions with potentially fewer side effects compared to non-selective beta-blockers.
Propriétés
Numéro CAS |
59995-59-4 |
|---|---|
Formule moléculaire |
C14H20N2O2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
2-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15/h4-7,12,16-17H,9-10H2,1-3H3/t12-/m0/s1 |
Clé InChI |
VCVQSRCYSKKPBA-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)NC[C@@H](COC1=CC=CC=C1C#N)O |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC=C1C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


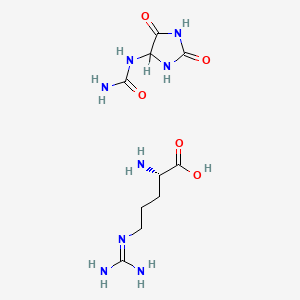

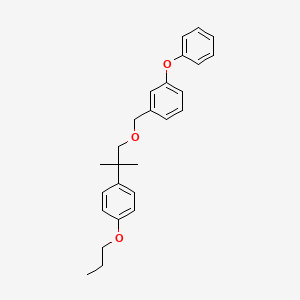
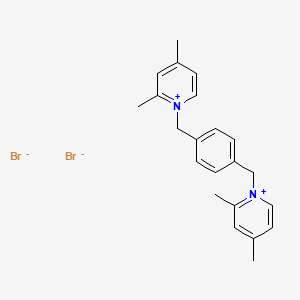
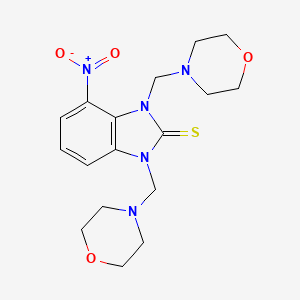



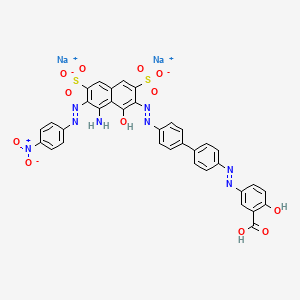
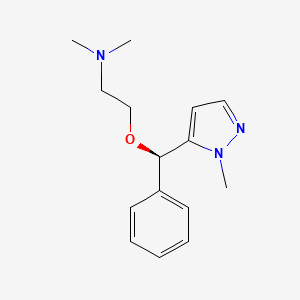
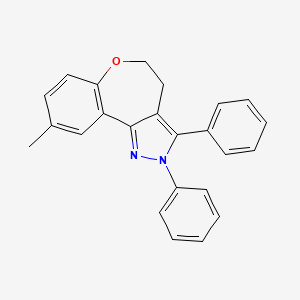
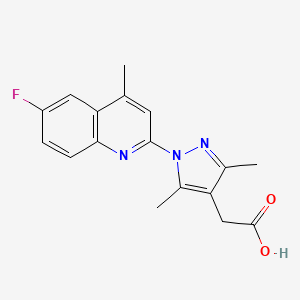
![1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid](/img/structure/B12728899.png)
